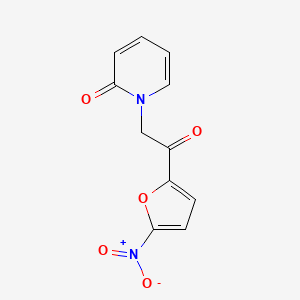
1-(2-(5-Nitrofuran-2-yl)-2-oxoethyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(5-Nitrofuran-2-yl)-2-oxoethyl)pyridin-2(1H)-one is a compound that belongs to the class of heterocyclic organic compounds
Métodos De Preparación
The synthesis of 1-(2-(5-Nitrofuran-2-yl)-2-oxoethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-nitrofuran-2-carbaldehyde with 2-pyridone in the presence of a suitable base. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
1-(2-(5-Nitrofuran-2-yl)-2-oxoethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring, using reagents such as halides and alkoxides.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, halides, and alkoxides. The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
1-(2-(5-Nitrofuran-2-yl)-2-oxoethyl)pyridin-2(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1-(2-(5-Nitrofuran-2-yl)-2-oxoethyl)pyridin-2(1H)-one involves its interaction with molecular targets and pathways within biological systems. The compound is known to generate reactive oxygen species (ROS), which can lead to oxidative stress and damage to cellular components. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities, where the generation of ROS can disrupt cellular functions and lead to cell death .
Comparación Con Compuestos Similares
1-(2-(5-Nitrofuran-2-yl)-2-oxoethyl)pyridin-2(1H)-one can be compared with other similar compounds, such as:
- 5-Nitrofuran-2-ylmethanamine hydrochloride
- Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride
- Thiazol-5-ylmethanamine
- Pyrazin-2-ylmethanamine
- Oxazol-2-ylmethanamine hydrochloride
These compounds share structural similarities, such as the presence of heterocyclic rings and nitro groups, but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of the pyridinone and nitrofuran moieties, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
61381-01-9 |
|---|---|
Fórmula molecular |
C11H8N2O5 |
Peso molecular |
248.19 g/mol |
Nombre IUPAC |
1-[2-(5-nitrofuran-2-yl)-2-oxoethyl]pyridin-2-one |
InChI |
InChI=1S/C11H8N2O5/c14-8(7-12-6-2-1-3-10(12)15)9-4-5-11(18-9)13(16)17/h1-6H,7H2 |
Clave InChI |
TUBMDZQDKZCJQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C=C1)CC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-fluorobenzamide](/img/structure/B12886980.png)

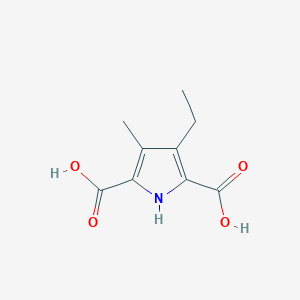
![5,7-Dichloro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one](/img/structure/B12887002.png)

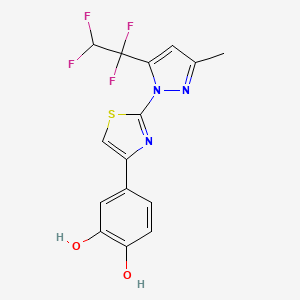
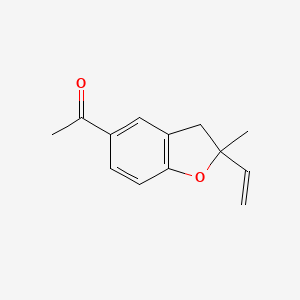
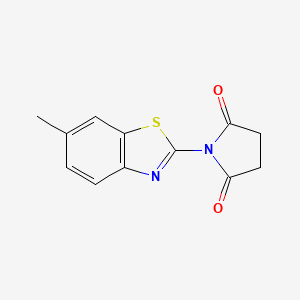
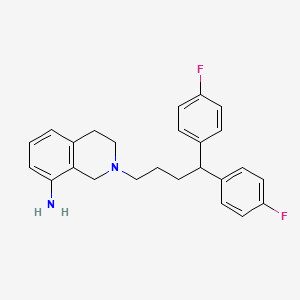
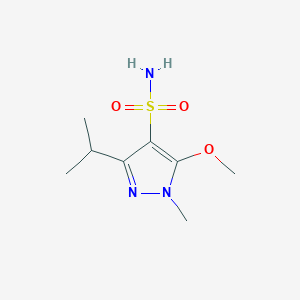
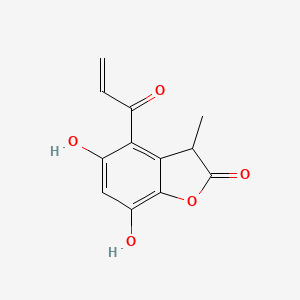

![2,5-Bis(6-bromohexyl)-3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12887057.png)
![1-[2,5-Dimethyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)furan-3-yl]ethan-1-one](/img/structure/B12887062.png)
